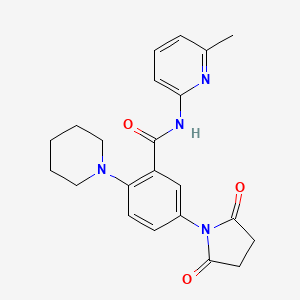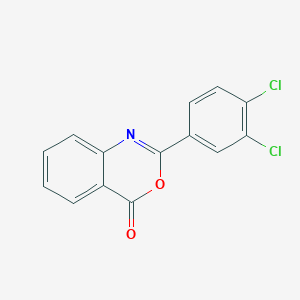
5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, including a pyrrolidinone, a methylpyridine, and a piperidine moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the pyrrolidinone, methylpyridine, and piperidine groups. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of amide bonds and other functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification methods to ensure high yield and purity of the final product. Techniques such as crystallization, chromatography, and distillation may be employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure could be optimized for specific biological targets.
Industry: In industrial settings, the compound could be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide: shares structural similarities with other benzamide derivatives, pyrrolidinone-containing compounds, and piperidine-based molecules.
N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide: Lacks the pyrrolidinone group but retains the benzamide and piperidine moieties.
5-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)-2-piperidin-1-ylbenzamide: Similar structure but without the methyl group on the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinone, methylpyridine, and piperidine groups in a single molecule allows for a wide range of interactions and reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-6-5-7-19(23-15)24-22(29)17-14-16(26-20(27)10-11-21(26)28)8-9-18(17)25-12-3-2-4-13-25/h5-9,14H,2-4,10-13H2,1H3,(H,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXQXXIWGASCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCC3=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5270290.png)
![4-bromo-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B5270292.png)
![4-[5-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzonitrile](/img/structure/B5270295.png)
![N,N-dimethyl-N'-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)propane-1,3-diamine](/img/structure/B5270310.png)
![2-amino-6-(1,1-dimethylpropyl)-4-[2-(2-hydroxyethoxy)phenyl]nicotinonitrile](/img/structure/B5270314.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5270315.png)

![N'-[1-(5-chloro-2-thienyl)butylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5270330.png)

![5'-methyl-1-[4-(1H-pyrazol-5-yl)phenyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5270340.png)
![N-methyl-1-(1-propyl-1H-imidazol-2-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5270349.png)
![(2R*,3S*,6R*)-5-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5270357.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5270367.png)
